Burkinabin C

CAS No.:

Cat. No.: VC1934406

Molecular Formula: C23H24O12

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24O12 |

|---|---|

| Molecular Weight | 492.4 g/mol |

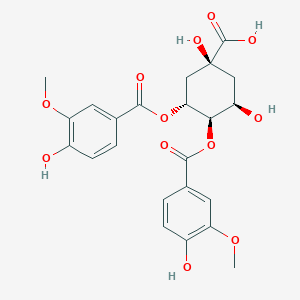

| IUPAC Name | (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1 |

| Standard InChI Key | NNIPMYIDMKBMBF-ALIIGJLFSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |

Introduction

Chemical Identity and Structure

Burkinabin C is chemically defined as (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid . This compound belongs to the family of divanilloylquinic acids, specifically categorized as 4,5-O-divanilloylquinic acid . The molecular structure features two vanillic acid moieties (4-hydroxy-3-methoxybenzoyl groups) attached to a cyclohexane carboxylic acid backbone through ester linkages.

Basic Chemical Data

The essential chemical properties of Burkinabin C are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

| Molecular Formula | C₂₃H₂₄O₁₂ |

| Molecular Weight | 492.40 g/mol |

| Exact Mass | 492.12677620 g/mol |

| CAS Number | 720682-39-3 |

| UNII | HZ5FJG5GK4 |

| InChI Key | NNIPMYIDMKBMBF-ALIIGJLFSA-N |

Structural Characteristics

Burkinabin C possesses a unique stereochemical configuration with four defined stereocenters, contributing to its specific biological activities . The compound features:

-

A cyclohexane ring with a carboxylic acid group

-

Two hydroxyl groups at positions 1 and 3

-

Two vanilloyl moieties at positions 4 and 5

-

Specific stereochemistry: (1S,3R,4R,5R)

The canonical SMILES notation for Burkinabin C is COC1=C(C=CC(=C1)C(=O)O[C@@H]2CC@@(C(=O)O)O)O .

Physical and Chemical Properties

Physicochemical Properties

Burkinabin C demonstrates several important physicochemical properties that influence its biological behavior:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 189.00 Ų |

| XLogP | 1.30 |

| Atomic LogP (AlogP) | 0.84 |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 5 |

| Rotatable Bonds | 7 |

These properties suggest moderate lipophilicity and significant hydrogen bonding capacity, which may contribute to its biological activities .

ADMET Properties

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Burkinabin C provide insights into its potential pharmacokinetic behavior:

| Parameter | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 83.43% |

| Caco-2 Permeability | Negative | 84.47% |

| Blood-Brain Barrier Penetration | Negative | 57.50% |

| Human Oral Bioavailability | Negative | 55.71% |

| Subcellular Localization | Mitochondria | 75.77% |

| OATP1B1 Inhibition | Positive | 92.73% |

| OATP1B3 Inhibition | Positive | 91.85% |

| BSEP Inhibition | Positive | 81.49% |

Natural Sources and Isolation

Botanical Sources

Burkinabin C has been primarily isolated from the root bark of Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides) of the Rutaceae family . This plant is native to West Africa and has been traditionally used for various medicinal purposes:

| Region | Traditional Uses of Z. zanthoxyloides |

|---|---|

| Burkina Faso | Treatment of sickle cell disease |

| Ghana | Decoctions for malaria treatment |

| Uganda | Treatment of toothache, sexual impotence, gonorrhea |

| Togo | Treatment of wounds, pain relief |

| Côte d'Ivoire | Oral pathogen infections, tooth pain |

The plant's widespread traditional use for sickle cell anemia treatment led researchers to investigate its chemical constituents, resulting in the discovery of Burkinabin C and related compounds .

Isolation and Identification

Burkinabin C was identified through LC/MS/NMR analysis of root bark extracts from Z. zanthoxyloides, along with its isomers Burkinabin A and Burkinabin B . The compound was characterized as one of three isomeric divanilloylquinic acids present in the plant. The formal identification and structure elucidation of these compounds represented a significant advancement in understanding the active constituents responsible for the plant's antisickling properties.

Biological Activities

Antisickling Properties

The most significant biological activity of Burkinabin C is its antisickling effect, particularly relevant for sickle cell disease (SCD) management. Research has demonstrated that Burkinabin C exhibits superior antisickling properties compared to its structural isomers .

A comparative study of the three burkinabins revealed a progressive increase in antisickling efficacy from Burkinabin A to Burkinabin C, with Burkinabin C showing the strongest effect . This finding suggests that the specific positioning of the vanilloyl groups at the 4,5-positions of the quinic acid backbone in Burkinabin C confers optimal biological activity.

Mechanism of Action

The mechanism underlying Burkinabin C's antisickling activity is related to its chemical structure. As a benzoic acid derivative (BAD), it possesses specific structural features that enhance its interaction with hemoglobin molecules .

Research has indicated that effective antisickling compounds often share certain characteristics:

-

Strong electron-donating groups attached to the benzene ring

-

Moderate lipophilicity

-

Hydrophilic substituents on the phenyl ring to facilitate interaction with polar amino acid residues

Burkinabin C's structure aligns with these requirements, potentially explaining its potent antisickling activity. The compound may interact with hemoglobin molecules, preventing or reversing the polymerization process that leads to sickle cell formation.

Other Biological Activities

In addition to its antisickling properties, some sources suggest that Burkinabin C may possess cytotoxic properties, although this aspect requires further investigation. Its structural features and relationship to other bioactive compounds suggest potential for additional pharmacological activities that remain to be fully explored.

Comparative Analysis with Related Compounds

Structural Isomers: Burkinabins A, B, and C

Burkinabin C belongs to a family of three isomeric divanilloylquinic acids isolated from Z. zanthoxyloides. A comparative analysis of these compounds provides insights into structure-activity relationships:

| Compound | Structural Type | Position of Vanilloyl Groups | Antisickling Activity |

|---|---|---|---|

| Burkinabin A | 3,4-O-divanilloylquinic acid | 3,4 positions | Moderate |

| Burkinabin B | 3,5-O-divanilloylquinic acid | 3,5 positions | Intermediate |

| Burkinabin C | 4,5-O-divanilloylquinic acid | 4,5 positions | Strongest |

This pattern suggests that the specific positioning of the vanilloyl groups significantly influences the antisickling efficacy, with the 4,5-arrangement in Burkinabin C providing optimal activity .

Structure-Activity Relationships

The superior antisickling activity of Burkinabin C compared to its isomers suggests important structure-activity relationships. Researchers have postulated that the following factors may contribute to enhanced antisickling activity in benzoic acid derivatives like Burkinabin C:

-

Strong electron-donating groups attached to the benzene ring with average lipophilicity

-

Hydrophilic substituents on the phenyl ring to facilitate interaction with polar amino acid residues

-

A phenyl core to enhance hydrophobic interactions with hydrophobic amino acids

These features likely enable more effective binding to hemoglobin molecules, preventing the polymerization that leads to sickling of red blood cells.

Research Status and Applications

Key Research Findings

Research on Burkinabin C has primarily focused on its antisickling properties and potential applications in sickle cell disease management. Key findings include:

-

Identification of Burkinabin C as one of the active antisickling compounds in Z. zanthoxyloides root bark extracts

-

Demonstration of superior antisickling activity compared to its structural isomers (Burkinabins A and B)

-

Correlation between the specific 4,5-positioning of vanilloyl groups and enhanced antisickling activity

Research Gaps and Future Directions

Despite promising findings, several research gaps remain in our understanding of Burkinabin C:

-

Detailed pharmacokinetic studies to determine bioavailability, metabolism, and elimination

-

Comprehensive toxicological evaluations

-

Clinical studies to validate antisickling efficacy in humans

-

Investigation of potential synergistic effects with other compounds

-

Exploration of additional biological activities beyond antisickling properties

Addressing these gaps could further establish the therapeutic potential of Burkinabin C and guide future drug development efforts.

Analytical Methods and Identification

Various analytical methods have been employed to identify and characterize Burkinabin C:

-

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC/MS/NMR) analysis was used for initial identification and structural elucidation

-

High-Performance Liquid Chromatography (HPLC) for quantification in plant extracts

-

Spectroscopic methods including UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance

These analytical approaches have been crucial for confirming the structure of Burkinabin C and distinguishing it from its isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume